![molecular formula C18H18Cl2N2O2 B3859546 5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide CAS No. 5522-53-2](/img/structure/B3859546.png)
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide
Overview
Description
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
BML-210 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a crucial role in the regulation of immune and inflammatory responses, as well as in the development and progression of cancer. BML-210 inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This leads to the inhibition of NF-κB activity, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. BML-210 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, BML-210 has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and cancer cell invasion.
Advantages and Limitations for Lab Experiments
BML-210 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also some limitations to using BML-210 in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, its effects on non-cancerous cells and tissues have not been extensively studied.
Future Directions
There are several future directions for research on BML-210. One area of research could focus on developing more potent and selective inhibitors of NF-κB activity. Another area of research could focus on studying the effects of BML-210 on non-cancerous cells and tissues. Additionally, BML-210 could be studied in combination with other anti-cancer agents to determine whether it has synergistic effects. Finally, the potential therapeutic applications of BML-210 in other diseases such as autoimmune diseases and cardiovascular diseases could be explored.
Scientific Research Applications
BML-210 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by an overactive immune response. BML-210 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. BML-210 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)11-6-4-10(5-7-11)17(24)22-15-8-12(16(21)23)13(19)9-14(15)20/h4-9H,1-3H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCCTBXBVDVEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407267 | |
Record name | CBMicro_022118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5522-53-2 | |
Record name | CBMicro_022118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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